N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide is a benzothiazole-based propanamide derivative featuring a 6-ethoxy substituent on the benzothiazole ring, a phenyl group at the propanamide chain, and a pyridin-2-ylmethyl moiety as a secondary amide substituent.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-2-29-20-12-13-21-22(16-20)30-24(26-21)27(17-19-10-6-7-15-25-19)23(28)14-11-18-8-4-3-5-9-18/h3-10,12-13,15-16H,2,11,14,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNUWHBALZBZFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the ethoxy group at the 6-position. The phenyl and pyridin-2-ylmethyl groups are then attached through a series of coupling reactions. Common reagents used in these reactions include ethyl iodide, phenylboronic acid, and pyridine-2-carboxaldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing benzothiazole moieties exhibit notable antimicrobial properties. N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide has demonstrated efficacy against several bacterial strains, including multidrug-resistant pathogens.
Case Study: Antibacterial Efficacy
In vitro studies have shown that this compound possesses significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, indicating its potential as a therapeutic agent in treating resistant infections .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Tumor Growth Inhibition
In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound's mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and survival .
Anti-inflammatory Effects
This compound has shown promise in reducing inflammatory markers in various models.
Case Study: Inflammatory Marker Reduction
In vitro studies indicated that the compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the effects observed:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
These findings suggest a favorable anti-inflammatory profile, which could be beneficial in treating inflammatory diseases .
Mechanistic Insights
The mechanism of action of this compound involves the cleavage of inert C–O bonds through a radical-mediated process. This property is crucial for its reactivity and biological activity, allowing it to interact with various biomolecules effectively.
Mechanism of Action
The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound may also disrupt bacterial cell membranes, contributing to its antibacterial activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
The 6-ethoxy group on the benzothiazole ring distinguishes this compound from analogs with alternative substituents:
- N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide (923193-03-7): Differs by a methoxy group instead of ethoxy at the 6-position and a pyridin-4-ylmethyl group instead of pyridin-2-ylmethyl.
Modifications in the Propanamide Chain
- N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) :
- Schiff base derivatives (e.g., (1E,2E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide) :
Data Tables for Key Comparisons
Table 1: Physical Properties of Selected Analogs
| Compound Name | Substituents (Benzothiazole/Propanamide) | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 6-ethoxy, pyridin-2-ylmethyl | N/A | N/A | Ethoxy, phenyl, pyridinyl |
| PB8 (2-(2,4-dioxo-thiazolidin-3-yl)acetamide) | 6-ethoxy, pyridinylmethylene | 230 | 55 | Thiazolidinedione, ethoxy |
| GB1 (4-chloro, benzylidene) | 4-chloro, benzylidene | 279–295 | 55 | Chlorine, benzylidene |
| Compound 11 (4-methoxyphenyl) | 4-methoxyphenyl | N/A | 59 | Methoxyphenyl |
Key Research Findings and Implications
- Steric Considerations : The pyridin-2-ylmethyl group may create steric constraints that influence binding to targets like CDK7 or histone proteins, as seen in related kinase inhibitors .
- Synthetic Challenges : Lower yields in Schiff base derivatives (e.g., 16–21%) suggest that introducing conjugated systems requires optimization, whereas propanamide derivatives (e.g., 59% yield) are more synthetically accessible .
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for future research.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Benzo[d]thiazole moiety : Known for various pharmacological properties.
- Phenyl and pyridine substituents : These groups may enhance biological interactions due to their electron-donating and electron-withdrawing characteristics.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 417.5 g/mol |
| CAS Number | 895016-55-4 |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, often involving multi-step reactions that include:
- Reaction of 6-ethoxybenzo[d]thiazole with appropriate amines.
- Coupling with phenyl and pyridine derivatives under controlled conditions.
Anticancer Activity
Research has indicated that derivatives of benzothiazole, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma).
- Findings : Certain benzothiazole derivatives showed substantial inhibition of cell proliferation, suggesting potential use as anticancer agents .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity:
- Mechanism : The presence of the benzo[d]thiazole ring is associated with antibacterial and antifungal properties.
- Evaluation : Compounds similar to this compound have demonstrated moderate to significant inhibition against Staphylococcus aureus and other fungi .
Case Studies and Research Findings
- Cytotoxicity Study : A series of benzothiazole derivatives were synthesized and evaluated for their cytotoxic effects. Compounds like N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide exhibited IC values in the low micromolar range against multiple cancer cell lines .
- Antibacterial Activity : In vitro tests revealed that certain derivatives displayed MIC values indicating strong antibacterial effects, particularly against Gram-positive bacteria .
Future Directions
Given the promising biological activities observed in related compounds, further research into this compound could focus on:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific biological targets.
- Structure–Activity Relationship (SAR) : Investigating how variations in the chemical structure influence biological activity, thereby guiding the design of more potent derivatives.
Q & A
Q. Methodological Solutions :
Standardized protocols : Use common cell lines (e.g., NCI-60 panel) and MIC assays (CLSI guidelines).
Dose-response curves : Validate activity across multiple concentrations (1–100 μM).
Mechanistic studies : Compare apoptosis markers (e.g., caspase-3 activation) or membrane disruption in bacteria .
Advanced: What experimental strategies are recommended to elucidate the compound’s mechanism of action in inducing apoptosis?
Answer:
In vitro assays :
- Flow cytometry : Measure Annexin V/PI staining for early/late apoptosis.
- Western blotting : Quantify pro-apoptotic proteins (Bax, caspase-3) and anti-apoptotic markers (Bcl-2).
Pathway inhibition : Use specific inhibitors (e.g., Z-VAD-FMK for caspases) to identify critical pathways.
Transcriptomic analysis : RNA-seq to map gene expression changes (e.g., p53 upregulation) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
SAR Design :
- Modify substituents : Replace the ethoxy group with halogens (e.g., -F, -Cl) to enhance lipophilicity and target binding.
- Scaffold hopping : Test pyridine vs. pyrazine analogs for improved solubility.
Q. Evaluation Metrics :
- Binding affinity : Molecular docking against kinases (e.g., EGFR, VEGFR-2).
- Pharmacokinetics : Assess metabolic stability in liver microsomes.
Data from analogs (e.g., fluorinated derivatives in ) show enhanced anticancer activity .
Advanced: What computational methods validate the compound’s interaction with biological targets?
Answer:
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
- Molecular Dynamics (MD) Simulations : Models binding stability with receptors (e.g., DNA topoisomerase II).
- Pharmacophore Mapping : Identifies critical interaction points (e.g., hydrogen bonds with Thr830 in EGFR).
DFT studies on similar benzo[d]thiazole derivatives () confirm correlations between charge distribution and activity .
Basic: What are the compound’s key physicochemical properties relevant to formulation?
Answer:
| Property | Value/Description |
|---|---|
| Molecular Weight | 417.5 g/mol |
| LogP (Predicted) | 3.2 (Moderate lipophilicity) |
| Solubility | Poor in water; soluble in DMSO |
These properties guide solvent selection for in vitro assays (e.g., DMSO stock solutions) .
Advanced: How can researchers address stability issues during long-term storage?
Answer:
- Lyophilization : Store as a lyophilized powder under argon at -80°C.
- HPLC Monitoring : Track degradation products (e.g., hydrolysis of the amide bond).
- Excipient screening : Use cyclodextrins or PEG to prevent aggregation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
